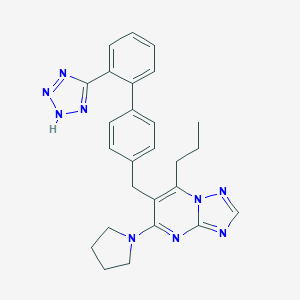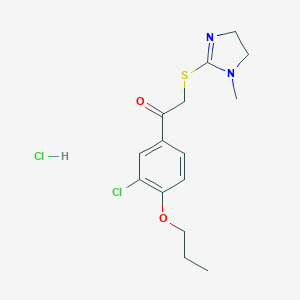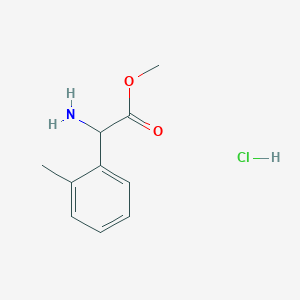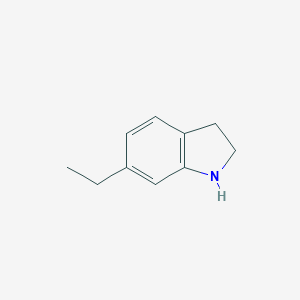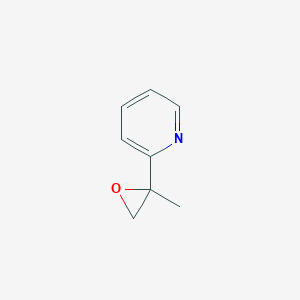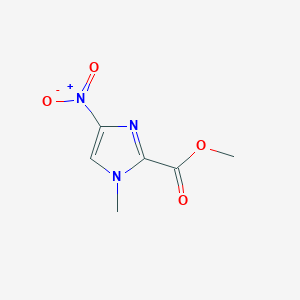
5-Chloro-2,6-dimethoxy-4-methylquinoline
Overview
Description
5-Chloro-2,6-dimethoxy-4-methylquinoline is a chemical compound with the molecular formula C12H12ClNO2 . It is a quinoline derivative, which are nitrogen-containing bicyclic compounds widely found throughout nature .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing bicyclic compound. The compound has a chlorine atom at the 5th position, two methoxy groups at the 2nd and 6th positions, and a methyl group at the 4th position .Physical and Chemical Properties Analysis
The molecular weight of this compound is 237.68 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis of Pyrrolo[4,3,2-de]quinolines : This research focused on the conversion of 6,7-Dimethoxy-4-methylquinoline into various compounds, including chloro-diamine-acetal and 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinolines, with potential applications in the synthesis of marine alkaloids and other complex organic compounds (Roberts, Joule, Bros, & Álvarez, 1997).
In Vitro Cytotoxicity of Quinoline Derivatives : This study synthesized and evaluated the cytotoxicity of 2-alkylaminosubstituted quinoline derivatives against four human cancer cell lines, indicating potential applications in cancer research and drug development (Lee et al., 2000).
Synthesis of 6-chloro-1,3,4,5-tetrahydro-7,8-dimethoxy-1-methylpyrrolo[4,3,2-de]quinoline : This paper discusses the transformation of 6,7-Dimethoxy-4-methylquinoline into a compound used in the synthesis of various marine alkaloids (Roberts, Álvarez, & Joule, 1996).
Synthesis of Novel Substituted Dibenzonaphthyridines : This research explored the reaction of 4-Chloro-2-methylquinolines with p-toluidine, leading to the synthesis of dibenzonaphthyridines, which have potential pharmaceutical applications (Manoj & Prasad, 2009).
Novel Chalcones Derived from 2-Chloro-3-Formyl-6-Methylquinoline : This study focuses on the structural analysis of certain chalcones derived from chloro-methylquinoline, providing insight into molecular structures and interactions for drug development (Rizvi et al., 2008).
Facile Oxidation of Fused 1,4-Dimethoxybenzenes to 1,4-Quinones : This research demonstrates the oxidation of dimethoxybenzenes, including dimethoxyquinoline, to benzoquinones, which has implications in organic synthesis (Kim, Choi, Lee, & Chi, 2001).
Role of pKa in Establishing Crystal Structures : This paper studied the hydrogen-bonded compounds of 4-methylquinoline with various chloro- and nitro-substituted benzoic acids, contributing to our understanding of crystal structures in chemistry (Ishida, 2021).
Future Directions
Quinoline derivatives, including 5-Chloro-2,6-dimethoxy-4-methylquinoline, have potential applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . There is a continuous need for the development of new molecules containing the quinoline nucleus for more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
5-chloro-2,6-dimethoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-6-10(16-3)14-8-4-5-9(15-2)12(13)11(7)8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXORUMZWYWTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593451 | |
| Record name | 5-Chloro-2,6-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189746-19-8 | |
| Record name | 5-Chloro-2,6-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-methyl-2,6-bis(methyloxy)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
